molecular formula C7H5BrO2 B1283328 4-Bromo-3-hydroxybenzaldehyde CAS No. 20035-32-9

4-Bromo-3-hydroxybenzaldehyde

Cat. No. B1283328
CAS RN: 20035-32-9
M. Wt: 201.02 g/mol
InChI Key: USCBCBWUZOPHNV-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxybenzaldehyde is a compound that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzaldehyde structure. The position of the substituents on the aromatic ring is crucial for its reactivity and the type of chemical reactions it can undergo.

Synthesis Analysis

The synthesis of brominated benzaldehydes, including 4-Bromo-3-hydroxybenzaldehyde, has been explored through different methods. One approach involves the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which is a key step in the synthesis of substituted 2-bromobenzaldehydes . Another method includes the palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes with alkenes to produce various hydroxyalkenyl benzaldehydes . Additionally, the bromination of 3-hydroxybenzaldehyde has been shown to yield 2-bromo-3-hydroxybenzaldehyde, although the formation of 4-bromo-3-hydroxybenzaldehyde was not detected in this process .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes, including those similar to 4-Bromo-3-hydroxybenzaldehyde, has been studied using techniques such as X-ray crystallography. For instance, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, which features significant deviation of the bromine atom from the plane of the benzene ring and a twisted aldehyde group . These structural details are important for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as aromatic hydroxylation, which converts bromobenzaldehydes to hydroxybenzaldehydes . The introduction of a halogen like bromine into the benzaldehyde structure allows for further functionalization through reactions such as Suzuki-type coupling, which is useful for the preparation of substituted biphenyls .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-hydroxybenzaldehyde are influenced by the presence of the bromine and hydroxyl substituents. These groups affect the compound's solubility, melting point, and reactivity. For example, the introduction of a bromine atom can increase the density and molecular weight of the compound, while the hydroxyl group can contribute to hydrogen bonding and polarity . The exact properties of 4-Bromo-3-hydroxybenzaldehyde would depend on its specific molecular structure and the nature of its substituents.

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 4-Bromo-3-hydroxybenzaldehyde is used as an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
    • Results or Outcomes : The outcome of using 4-Bromo-3-hydroxybenzaldehyde in organic synthesis would be the production of the target chemical, such as 5-Brom-4-hydroxy-b-nitrostyrol . Quantitative data or statistical analyses would depend on the specific synthesis and are not provided in the sources.
  • Marine Bromotyrosine Derivatives Synthesis

    • Summary of Application : 4-Bromo-3-hydroxybenzaldehyde has been used in the total synthesis of psammaplin F, a marine bromotyrosine derivative .
    • Methods of Application : The synthesis of psammaplin F from 4-Bromo-3-hydroxybenzaldehyde involved several steps, including Cleland’s reagent reduction . The longest linear synthetic sequence starting from 4-Bromo-3-hydroxybenzaldehyde and hydantoin was seven steps .
    • Results or Outcomes : The total synthesis of psammaplin F was achieved with an overall yield of 12% . Psammaplin F, which has been isolated from the sponge Pseudoceratina purpurea, is a potent histone deacetylase (HDAC) inhibitor .
  • Solubility Studies
    • Summary of Application : The solubility of 3-bromo-4-hydroxybenzaldehyde in 16 monosolvents has been studied . This kind of study is important for understanding the physical and chemical properties of the compound, which can inform its use in various applications.
    • Methods of Application : The solubility was determined through experiment via the saturation shake-flask method covering from 278.15 K to 323.15 K under local ambient pressure p = 101.2 kPa .
    • Results or Outcomes : The solubility of 3-bromo-4-hydroxybenzaldehyde in the selected solvents raised as the studied temperature raised and had the subsequent order in various monosolvents: (n-octanol, DMF) > 1,4-dioxane > (DMSO, n-pentanol) > n-butanol > isobutanol > ethyl acetate > n-propanol > isopropanol > ethanol > acetonitrile > EG > methanol > cyclohexane > water .
  • Biginelli Reaction
    • Summary of Application : 3-Hydroxybenzaldehyde, which is structurally similar to 4-Bromo-3-hydroxybenzaldehyde, can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione (monastrol), using Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .
    • Results or Outcomes : The outcome of using 3-Hydroxybenzaldehyde in the Biginelli reaction would be the production of the target chemical, dihydropyrimidine-2-thione (monastrol) . Quantitative data or statistical analyses would depend on the specific synthesis and are not provided in the sources.

Safety And Hazards

4-Bromo-3-hydroxybenzaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The future directions for 4-Bromo-3-hydroxybenzaldehyde research could involve further investigation of its antinociceptive effects and the mechanisms involved . Additionally, its role as an intermediate in organic syntheses suggests potential applications in the synthesis of other chemicals .

properties

IUPAC Name

4-bromo-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCBCBWUZOPHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563671
Record name 4-Bromo-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-hydroxybenzaldehyde

CAS RN

20035-32-9
Record name 4-Bromo-3-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020035329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-hydroxybenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENP9W67ESE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WAL van Otterlo, JP Michael, MA Fernandes… - Tetrahedron letters, 2004 - Elsevier
… On the contrary, in 1925, Hodgson and Beard reported that bromination of 1 under the same conditions afforded a mixture of 2 and 4-bromo-3-hydroxybenzaldehyde 3 (Scheme 1), …
Number of citations: 15 www.sciencedirect.com
R Blasco, CR de Arellano… - Organic Preparations and …, 2017 - Taylor & Francis
… For example, while Pandya et al. reported a method for the direct bromination of 1 to afford 4-bromo-3-hydroxybenzaldehyde (3) under acidic conditions in 1952,Citation 6 Barfknecht et …
Number of citations: 2 www.tandfonline.com
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… nitrates 4-bromo-3-hydroxybenzaldehyde with ease, but does not react with either of the isomerides. The explanation would appear to be as follows : 4-Bromo-3-hydroxybenzaldehyde …
Number of citations: 2 pubs.rsc.org
M Ramírez-Osuna, OF Narvaez-Garayzar… - Journal of the Mexican …, 2011 - scielo.org.mx
Synthesis of three brominated enamides, analogs of natural alkaloids isolated from the Tasmanian marine bryozoan Amathia Wilson, were prepared by a sequence of reactions starting …
Number of citations: 1 www.scielo.org.mx
T Yuen - 2011 - researchspace.auckland.ac.nz
This thesis describes the first, enantioselective total synthesis of the marine natural product paecilospirone (1). Paecilospirone is a polyketide derived metabolite isolated from the …
Number of citations: 2 researchspace.auckland.ac.nz
J Hwang, X Qiu, L Borgelt, N Haacke, L Kanis… - Bioorganic & Medicinal …, 2022 - Elsevier
Aminothiophene is a scaffold that is widely present in drugs and biologically active small molecules as chemical probes. In this study, 43 compounds sharing a 2-aminothiophenone-3-…
Number of citations: 10 www.sciencedirect.com
P Bovonsombat, R Ali, C Khan, J Leykajarakul… - Tetrahedron, 2010 - Elsevier
… With 7 as the substrate, the bromination reaction produced 7a in 54% yield, and admixed in the reaction products were also o-bromination product, 4-bromo-3-hydroxybenzaldehyde (31…
Number of citations: 69 www.sciencedirect.com
MD Aparece - 2020 - search.proquest.com
This dissertation describes the development of various palladium-catalyzed syntheses of organoboron compounds with the 1, 2-metallate shift of organoboron “ate” complexes as a …
Number of citations: 1 search.proquest.com
AG Chenicek - 1937 - search.proquest.com
The reaction now known as the Cannizzaro reaction was really discovered by Liebig and Wohler* during their study of the action of the hydroxides of the alkali metals on aromatic alde …
Number of citations: 1 search.proquest.com

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